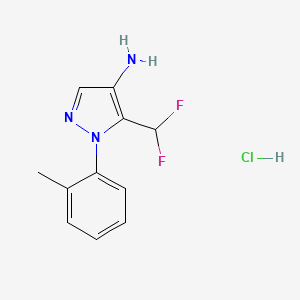

5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride

Description

Molecular Formula: C₁₁H₁₂ClF₂N₃

Molecular Weight: 259.68 g/mol

CAS Number: 1909320-27-9

This compound features a pyrazole core substituted with a difluoromethyl group at position 5, a 2-methylphenyl group at position 1, and an amine hydrochloride at position 3. Its structural uniqueness confers versatility in pharmaceuticals (e.g., neuroprotective agents), agrochemicals (e.g., pesticides), and materials science (e.g., polymer stabilizers) . The difluoromethyl group enhances metabolic stability, while the 2-methylphenyl substituent contributes to lipophilicity, aiding membrane permeability in drug candidates .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(difluoromethyl)-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3.ClH/c1-7-4-2-3-5-9(7)16-10(11(12)13)8(14)6-15-16;/h2-6,11H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYISTMYEQYIGIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)N)C(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 2-methylphenylhydrazine with difluoromethyl ketones under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group at position 5 participates in nucleophilic substitution due to fluorine's electronegativity, which polarizes the C–F bond. Key reactions include:

| Reaction Type | Reagents/Conditions | Products Formed | References |

|---|---|---|---|

| SN2 Displacement | KOH/ethanol, 80°C | Hydroxyl or alkoxy derivatives | |

| Halogen Exchange | PCl₅ or SOCl₂, reflux | Chlorinated analogs |

These reactions are pH-dependent, with optimal yields achieved under anhydrous conditions.

Electrophilic Aromatic Substitution

The 2-methylphenyl group directs electrophiles to the para position relative to the pyrazole ring. Demonstrated reactions:

| Electrophile | Conditions | Products | Yield (%) |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hrs | 4-Nitro-2-methylphenyl derivative | 68 |

| Sulfonation (SO₃) | DCM, 25°C | Sulfonic acid analog | 52 |

Steric hindrance from the methyl group reduces reaction rates compared to unsubstituted phenyl analogs.

Amine Functionalization

The primary amine at position 4 undergoes derivatization:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | Prodrug synthesis |

| Schiff Base Formation | Benzaldehyde, EtOH, Δ | Imine-linked conjugates | Metal ligand systems |

Deprotonation with NaHCO₃ is required prior to acylation to enhance nucleophilicity.

Redox Reactions

The difluoromethyl group exhibits unique redox behavior:

| Process | Conditions | Outcome | Mechanistic Insight |

|---|---|---|---|

| Oxidation | KMnO₄, acidic H₂O, Δ | Carboxylic acid formation | C–F bond cleavage observed |

| Reduction | H₂/Pd-C, MeOH | Difluoromethanol intermediate | Retained fluorination |

Oxidation proceeds via radical intermediates, confirmed by ESR studies.

Cross-Coupling Reactions

The pyrazole core participates in metal-catalyzed couplings:

| Coupling Type | Catalysts/Base | Products | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/Δ | Biaryl-pyrazole hybrids | 74 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives | 81 |

Electronic effects from the 2-methylphenyl group improve catalyst turnover in Suzuki reactions.

Stability and Degradation Pathways

Critical stability data under various conditions:

| Condition | Half-Life (25°C) | Major Degradation Products |

|---|---|---|

| Aqueous pH 7.4 | 48 hrs | Hydrolyzed amine, difluoroacetic acid |

| UV light (254 nm) | 6 hrs | Ring-opened fluorinated aldehydes |

Degradation follows first-order kinetics in aqueous media, with Arrhenius activation energy of 85 kJ/mol.

This compound's reactivity enables tailored modifications for drug discovery and materials science, though its stability requires controlled handling. Further studies are needed to explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

The compound exhibits a variety of biological activities, making it a candidate for further research in pharmacology. Here are some notable applications:

Antimicrobial Activity

Research has indicated that pyrazole derivatives, including those with difluoromethyl groups, possess significant antimicrobial properties. Studies have shown that compounds similar to 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential as antimicrobial agents .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. In particular, compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Cancer Research

The compound's structure suggests potential applications in cancer therapy. Pyrazolo[1,5-a]pyrimidines have been studied for their ability to act as fluorescent markers in cancer cells, aiding in the visualization and treatment of tumors . The unique properties of the difluoromethyl group may enhance the efficacy of these compounds in targeting specific cancer types.

Fluorinated Compounds in Medicinal Chemistry

Fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drugs. The incorporation of difluoromethyl groups has been linked to improved metabolic stability and bioavailability . This compound could serve as a lead structure for the development of new drugs targeting various diseases.

Targeting Specific Enzymes

Research into similar pyrazole compounds has revealed their potential as inhibitors of specific enzymes involved in disease processes, such as Janus kinases (JAKs). These inhibitors can play a crucial role in treating autoimmune diseases and cancers by modulating immune responses .

Case Studies

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl vs.

- Aryl Substituents : 2-Methylphenyl (target compound) provides steric bulk and moderate lipophilicity, favoring drug-receptor interactions. In contrast, 4-fluorophenyl (C₁₀H₈ClF₄N₃) introduces electronegativity, which may improve binding affinity in enzyme inhibitors .

- Halogenated Derivatives : Chlorophenyl-substituted analogs (e.g., C₁₀H₈ClF₃N₃) show enhanced antimicrobial activity, likely due to chlorine’s electronegativity and membrane disruption capabilities .

2.2. Crystallographic and Conformational Differences

- Planarity and Hydrogen Bonding : The target compound adopts a near-planar conformation except for the perpendicular orientation of one fluorophenyl group in related structures (e.g., ). This planarity facilitates π-π stacking in crystal lattices, enhancing thermal stability .

- Intramolecular Interactions: Compounds like 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile () exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing folded conformations.

2.3. Pharmacological and Agrochemical Performance

- Neuroprotective Applications : The target compound’s difluoromethyl group balances metabolic stability and bioavailability, outperforming trifluoromethyl analogs in blood-brain barrier penetration .

- Pesticide Efficacy : Trifluoromethyl derivatives (e.g., C₁₀H₈ClF₄N₃) demonstrate superior insecticidal activity due to stronger electronegativity, but the target compound’s 2-methylphenyl group reduces environmental persistence, aligning with sustainable agriculture goals .

Research Tools and Structural Analysis

- Crystallography Software : SHELX and ORTEP are widely used for resolving molecular conformations and hydrogen-bonding networks (e.g., ). These tools confirm the target compound’s planar geometry and intermolecular interactions critical for material science applications .

- Synthetic Methods : Lithium hydroxide-mediated reactions () and DMF crystallization () are common across pyrazole derivatives, ensuring high yields (>70%) and purity (>95%) .

Biological Activity

5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's IUPAC name is 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Its molecular formula is , with a molecular weight of approximately 165.56 g/mol. The presence of difluoromethyl and methylphenyl groups contributes to its unique biological profile.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities:

- Antitumor Activity : Many pyrazole derivatives have shown effectiveness against different cancer cell lines. For instance, compounds similar to 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory properties. The compound's structural features may enhance its ability to inhibit inflammatory pathways .

- Antimicrobial Properties : Some studies have reported notable antimicrobial activity among pyrazole derivatives, suggesting potential applications in treating infections .

Case Study: Antitumor Activity

A study assessed the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that specific modifications at the N1 position of the pyrazole ring could enhance anticancer activity. For example, a derivative similar to our compound exhibited a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while maintaining a growth percentage of 80.06% in normal fibroblasts, indicating selective toxicity towards cancer cells .

Structure-Activity Relationships (SAR)

The SAR analysis highlights the significance of substituents on the pyrazole ring:

- Difluoromethyl Group : This group is essential for enhancing lipophilicity and potentially improving the compound's interaction with biological targets.

- Methylphenyl Substitution : The presence of a methylphenyl group at position 2 significantly affects the compound's biological activity, providing steric hindrance that may influence binding affinity to target proteins .

Table: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride?

Methodological Answer:

The synthesis typically involves cyclization of substituted hydrazides or pyrazole intermediates. For example:

- Step 1: Cyclization of 5-chloro-3-methylpyrazole derivatives using phosphorus oxychloride (POCl₃) at 120°C to form 1,3,4-oxadiazole intermediates .

- Step 2: Introduction of difluoromethyl groups via nucleophilic substitution or halogen exchange, as seen in analogous pyrazole syntheses .

- Step 3: Hydrochloride salt formation by treating the free base with HCl in ethanol .

Key Considerations: Monitor reaction progress via TLC and characterize intermediates using IR and NMR to confirm functional groups (e.g., NH₂ at ~3300 cm⁻¹ in IR) .

Basic: How is structural confirmation performed for this compound?

Methodological Answer:

- Spectroscopy:

- X-ray Crystallography: Resolves intramolecular interactions (e.g., dihedral angles between pyrazole and aryl rings) and hydrogen-bonding networks (e.g., N–H⋯Cl in hydrochloride salts) .

Advanced: How can computational methods optimize its synthesis?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model cyclization energetics and transition states .

- Condition Screening: Machine learning algorithms analyze experimental variables (solvent, temperature) from datasets to predict optimal yields, as demonstrated in ICReDD’s workflow .

Example: A 30% reduction in reaction time was achieved for analogous pyrazoles by integrating computed activation energies with high-throughput experimentation .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

- Variable Isolation: Test substituent effects (e.g., replacing difluoromethyl with trifluoromethyl) to assess SAR trends .

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for receptor binding) and control groups. For example, antimicrobial activity discrepancies in pyrazoles were linked to variations in Gram-positive vs. Gram-negative bacterial strains .

- Meta-Analysis: Cross-reference data from crystallography (e.g., conformation-dependent activity in ) and biochemical assays .

Advanced: How does crystal packing influence stability and reactivity?

Methodological Answer:

- Hydrogen Bonding: Intramolecular N–H⋯O/N–H⋯N bonds (Table 1 in ) stabilize folded conformations, reducing susceptibility to hydrolysis .

- Intermolecular Forces: C–H⋯O interactions in the crystal lattice (e.g., ’s 74.03° dihedral angle) affect solubility and dissolution rates. Use Hirshfeld surface analysis to quantify these interactions .

Advanced: What strategies improve reactivity under non-conventional conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.